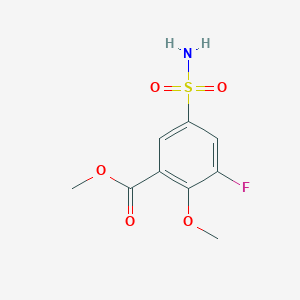
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-fluoro-2-methoxybenzoate.
Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-amino-2-methoxy-5-sulfamoylbenzoate.
Hydrolysis: 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid.
Reduction: 3-fluoro-2-methoxy-5-aminobenzoate.
Scientific Research Applications
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate exerts its effects depends on its application:
Biochemical Interactions: The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity.
Molecular Targets: Targets may include specific proteins or nucleic acids, depending on the biological context.
Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 3-chloro-2-methoxy-5-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties.
Methyl 3-fluoro-2-methoxybenzoate: Lacks the sulfamoyl group, which is crucial for certain biochemical interactions.
Uniqueness
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a fluorine atom and a sulfamoyl group makes it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H10FNO5S |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)10)17(11,13)14/h3-4H,1-2H3,(H2,11,13,14) |
InChI Key |
YVUMSKISTFRAES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


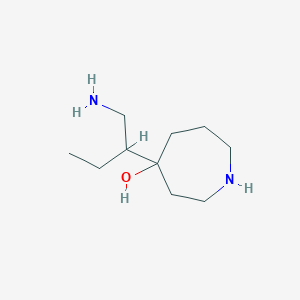
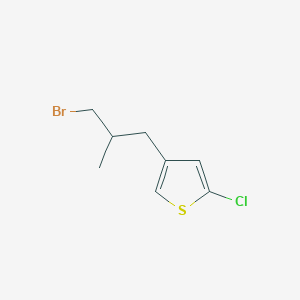

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
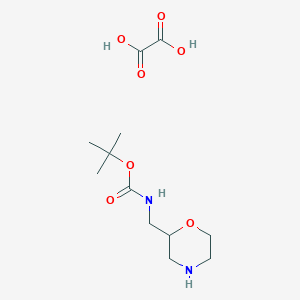
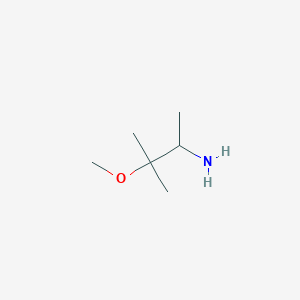

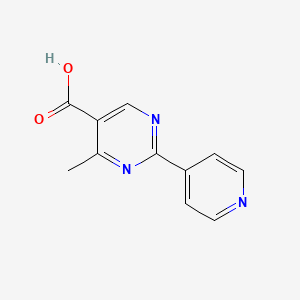

![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
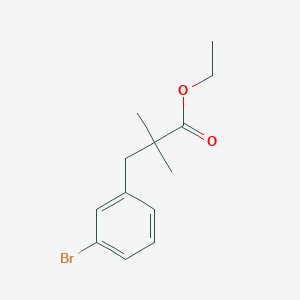
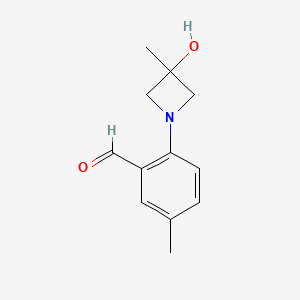
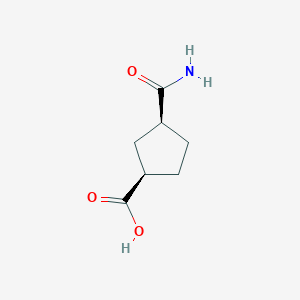
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
